molecular formula C8H10O3 B1582151 Crotonic anhydride CAS No. 623-68-7

Crotonic anhydride

Cat. No. B1582151
CAS RN: 623-68-7
M. Wt: 154.16 g/mol
InChI Key: VJDDQSBNUHLBTD-UHFFFAOYSA-N
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Description

Crotonic anhydride is a chemical compound with the linear formula (CH3CH=CHCO)2O . It is predominantly trans in form and is a liquid at room temperature . The molecular weight of this compound is 154.16 .


Synthesis Analysis

A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid . The conditions adopted (170 °C, 150 mbar) were applied to pure PHB and PHB-enriched bacteria containing 60 and 30% of PHB, giving a recovery of crotonic acid of 92, 78, and 58%, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C8H10O3 . The average mass is 154.163 Da and the monoisotopic mass is 154.062988 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with heterocyclic ketene aminals (HKAs) with methacrylic anhydride or this compound . This reaction is based on the regioselective N-acylation of HKAs .


Physical And Chemical Properties Analysis

This compound has a boiling point of 250 °C, a density of 1.04 g/cm3 at 20 °C, a flash point of 113 °C, an ignition temperature of 290 °C, and a vapor pressure of 1 hPa at 25 °C .

Scientific Research Applications

Antidiabetic and Antilipidemic Properties

Trans-dehydrocrotonin, a diterpene from Croton cajucara, has been studied for its potential antidiabetic effects, such as reducing hyperglycemia and hypertriglyceridemia in rats (Silva et al., 2001).

Chemical Constituents and Biological Activities

Croton species are known for their diverse chemical constituents, including diterpenoids, which exhibit a range of biological activities like cytotoxic, anti-inflammatory, antifungal, and neurite outgrowth-promoting properties (Xu, Liu, & Liang, 2018).

Influence on Ionic Currents in Cells

Ent-kaurane diterpenoids from Croton tonkinensis have been found to affect ionic currents in endocrine and neuroendocrine cells, which could influence cellular activities (Kuo, Liu, Lo, & Wu, 2020).

Wood Modification and Bonding

Crotonic anhydride has been used to modify the strength of wood and bonded wood joints. This modification improves the bond quality between hydrophilic wood and hydrophobic monomers (Özmen & Çetin, 2002).

Gastrointestinal Effects

Croton oil, derived from Croton tiglium, influences gastrointestinal motility, mediated via the M3 muscarinic receptor and Ca2+ influx through L-type Ca2+ channels (Hu et al., 2010).

Pyrolysis Mechanism in Biopolymers

Anhydrides, including this compound, are identified as products in the pyrolysis of biopolymers like poly(3-hydroxybutyrate), indicating a complex degradation mechanism (Ariffin, Nishida, Shirai, & Hassan, 2009).

Dimensional Stabilization of Wood

This compound is used to stabilize the dimensions of pine sapwood, significantly enhancing its anti-shrink efficiency (Çetin & Ozmen, 2001).

Graft Polymerization on Wood

This compound facilitates graft polymerization on wood surfaces, leading to improved chemical bonding and potential for industrial applications (Hill & Çetin, 2000).

Safety and Hazards

Crotonic anhydride is moderately toxic by ingestion and is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It causes severe skin burns and eye damage . It is very toxic to aquatic life .

properties

IUPAC Name

[(E)-but-2-enoyl] (E)-but-2-enoate
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InChI

InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+
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InChI Key

VJDDQSBNUHLBTD-GGWOSOGESA-N
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Canonical SMILES

CC=CC(=O)OC(=O)C=CC
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Isomeric SMILES

C/C=C/C(=O)OC(=O)/C=C/C
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Molecular Formula

C8H10O3
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DSSTOX Substance ID

DTXSID50870710
Record name Crotonic anhydride
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Molecular Weight

154.16 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name Crotonic anhydride
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Boiling Point

246-248 °C @ 766 MM HG
Record name CROTONIC ANHYDRIDE
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Solubility

SOL IN ETHER
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Density

1.0397 @ 20 °C
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Color/Form

COLORLESS LIQUID

CAS RN

623-68-7, 78957-07-0
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Record name 2-Butenoic acid, 1,1'-anhydride
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Melting Point

72 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Crotonic Anhydride and what are its key structural features?

A1: this compound is an organic compound with the molecular formula (CH₃CH=CHCO)₂O. It is the anhydride of crotonic acid, a naturally occurring unsaturated carboxylic acid. Structurally, this compound features two crotonyl groups (CH₃CH=CHCO) linked by an oxygen atom. This symmetrical structure influences its reactivity and applications.

Q2: How does this compound interact with wood, and what are the implications?

A2: Research indicates that this compound reacts with wood components, specifically with Scots pine (Pinus sylvestris) and Corsican pine (Pinus nigra) [, ]. This reaction is significantly enhanced by the presence of pyridine, which likely acts as a catalyst and solvent []. The reaction modifies the wood's chemical composition and potentially its physical properties, opening possibilities for applications in wood modification and preservation.

Q3: What is known about the kinetics of this compound's reaction with wood?

A3: The initial reaction of this compound with Scots and Corsican pine exhibits pseudo-first-order kinetics []. This means the reaction rate is directly proportional to the concentration of this compound. The activation energies for this reaction have been determined for both wood species, providing insights into the energy barriers that need to be overcome for the reaction to proceed [].

Q4: Can the activation energy difference observed between Scots and Corsican pine be explained?

A4: While a difference of approximately 10 kJ mol-1 in activation energy was observed between the two wood species, the underlying reason for this difference remains unknown []. Further research exploring the specific chemical compositions of these wood species and their interactions with this compound could elucidate this discrepancy.

Q5: What is the significance of studying the activation energy of this reaction?

A5: Understanding the activation energy is crucial for designing efficient large-scale processes involving the reaction of this compound with wood []. This knowledge allows for optimizing reaction conditions, such as temperature and catalyst concentration, to achieve desired reaction rates and yields.

Q6: How is this compound employed in the synthesis of other compounds?

A6: this compound acts as a versatile reagent in various organic synthesis reactions:

  • Esterification: It reacts with alcohols to form crotonic acid esters. For instance, it reacts with camptothecin and 9-nitrocamptothecin to yield corresponding esters studied for their anti-tumor activity [, ].
  • Acylation: It reacts with amines to form N-crotonyl derivatives. This reaction is exemplified by the synthesis of crotamiton, a pharmaceutical compound, using 14C-labelled this compound [].
  • Annulation: It reacts with heterocyclic ketene aminals to synthesize substituted bicyclic 2-pyridones []. This reaction highlights its utility in constructing complex heterocyclic systems with potential biological activities.

Q7: How does this compound contribute to the study of fatty acid biosynthesis?

A7: this compound is used in the preparation of crotonyl CoA, a substrate for Enoyl ACP Reductase (ER) []. This enzyme catalyzes the final reductive step in the de novo biosynthesis of fatty acids in plants. The availability of crotonyl CoA enabled the study of ER kinetics and the determination of its extinction coefficient for the first time [].

Q8: Beyond wood and biochemical applications, what other research areas involve this compound?

A8: this compound is investigated for its potential in material science and polymer chemistry:

  • Photo-alignment of Liquid Crystals: It serves as a precursor for synthesizing photo-activators that improve the alignment properties of liquid crystals used in displays [, ].
  • Hydrogel Synthesis: this compound is used in synthesizing a photochromic and pH-sensitive colorimetric hydrogel based on azobenzene []. This application demonstrates its potential in creating smart materials with tailored properties.
  • Polymer Modification: It can be used to modify lignin, a complex polymer found in wood, by esterification []. Esterified lignin, in turn, can be blended with polylactic acid to enhance its mechanical properties [].

Q9: Are there any studies focusing on the polymerization of this compound itself?

A9: While not extensively discussed in the provided research, the cyclopolymerization of methacrylic this compound has been investigated []. This area could be of interest for developing novel polymers with unique properties derived from the this compound structure.

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